N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. The structure features:
- A 1-phenyl group at position 1 of the pyrazolo-pyrimidine core.
- A 6-(4-phenylpiperazin-1-yl) substituent, introducing a phenylpiperazine moiety known for modulating receptor affinity and solubility .
- An N-(3,4-dimethylphenyl) group at position 4, which enhances lipophilicity and steric bulk compared to simpler aryl substituents .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7/c1-21-13-14-23(19-22(21)2)31-27-26-20-30-36(25-11-7-4-8-12-25)28(26)33-29(32-27)35-17-15-34(16-18-35)24-9-5-3-6-10-24/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQDDUPWDIWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 946288-21-7, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N7 |
| Molecular Weight | 475.6 g/mol |
| Structure | Chemical Structure |
The compound's mechanism of action primarily involves the inhibition of specific kinases and cholinesterase enzymes. It has been observed to interact with various targets, including:
- Epidermal Growth Factor Receptor (EGFR) : This compound has shown dual inhibition properties against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression and angiogenesis .
- Cholinesterase Enzymes : It also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), impacting the cholinergic pathway and potentially offering therapeutic benefits in neurodegenerative diseases .
Anticancer Activity
Research indicates that N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent anticancer properties. In vitro studies have demonstrated:
- Inhibition of Tumor Growth : The compound effectively inhibits the growth of cancer cell lines such as MCF-7, leading to apoptosis and cell cycle arrest .
- Mechanistic Insights : Molecular docking studies have elucidated its binding affinity to kinase domains, suggesting a competitive inhibition mechanism similar to ATP .
Neuroprotective Effects
The inhibition of cholinesterases suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Study 1: Anticancer Efficacy
A study conducted on various phenylpyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds similar to N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR2. The most potent analogs demonstrated significant tumor growth inhibition in xenograft models .
Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of this compound revealed that it effectively reduced AChE activity by up to 70% at specific concentrations, indicating its potential as a therapeutic agent for cognitive disorders .
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations
Position 6 Substituents :
- The target compound’s 4-phenylpiperazine group (vs. 4-methylpiperazine in ) increases aromaticity and may enhance binding to serotonin or dopamine receptors .
- Piperazine derivatives generally improve solubility, but the phenyl group in the target compound could offset this by increasing hydrophobicity.
Position 4 Substituents :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
